molecular formula C8H10N4 B13141291 6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine

6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13141291
M. Wt: 162.19 g/mol
InChI Key: IUVYLFAKLOMSEX-UHFFFAOYSA-N
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Description

6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and pyrazine ring system with methyl groups at the 6 and 8 positions and an amine group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,3-diaminopyrazine with 2,3-butanedione, followed by cyclization to form the imidazopyrazine core. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium acetate under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazopyrazine ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring fused to an imidazole ring.

    Imidazo[1,2-a]quinoline: Features a quinoline ring fused to an imidazole ring.

Uniqueness

6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both methyl groups and an amine group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6,8-dimethylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C8H10N4/c1-5-4-12-7(9)3-10-8(12)6(2)11-5/h3-4H,9H2,1-2H3

InChI Key

IUVYLFAKLOMSEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=N1)C)N

Origin of Product

United States

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